molecular formula C25H33IN4O3 B14220140 D-Leucyl-D-alanyl-N-[(2-iodophenyl)methyl]-D-phenylalaninamide CAS No. 824406-70-4

D-Leucyl-D-alanyl-N-[(2-iodophenyl)methyl]-D-phenylalaninamide

Cat. No.: B14220140
CAS No.: 824406-70-4
M. Wt: 564.5 g/mol
InChI Key: WAXLFWSBTWUJNY-ZPMCFJSWSA-N
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Description

D-Leucyl-D-alanyl-N-[(2-iodophenyl)methyl]-D-phenylalaninamide: is a synthetic compound that belongs to the class of peptides It is characterized by the presence of leucine, alanine, and phenylalanine residues, along with an iodophenyl group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of D-Leucyl-D-alanyl-N-[(2-iodophenyl)methyl]-D-phenylalaninamide typically involves the stepwise coupling of amino acids using peptide synthesis techniques. The process begins with the protection of amino groups to prevent unwanted reactions. The iodophenyl group is introduced through iodination reactions. The final product is obtained by deprotecting the amino groups and purifying the compound through chromatographic techniques .

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. Automated peptide synthesizers are often used to streamline the process. The reaction conditions are optimized to ensure high yield and purity. Industrial methods also involve rigorous quality control measures to ensure the consistency and safety of the final product .

Chemical Reactions Analysis

Types of Reactions

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

Chemistry

In chemistry, D-Leucyl-D-alanyl-N-[(2-iodophenyl)methyl]-D-phenylalaninamide is used as a building block for the synthesis of more complex molecules. Its unique structure allows for the exploration of new chemical reactions and the development of novel compounds .

Biology

In biological research, this compound is studied for its potential interactions with proteins and enzymes. It serves as a model peptide for understanding protein folding and binding mechanisms .

Medicine

In medicine, this compound is investigated for its potential therapeutic applications. It has shown promise in preclinical studies for the treatment of certain diseases, including cancer .

Industry

In the industrial sector, this compound is used in the development of new materials and as a catalyst in various chemical processes. Its unique properties make it valuable for applications in pharmaceuticals and biotechnology .

Mechanism of Action

The mechanism of action of D-Leucyl-D-alanyl-N-[(2-iodophenyl)methyl]-D-phenylalaninamide involves its interaction with specific molecular targets, such as enzymes and receptors. The iodophenyl group plays a crucial role in binding to these targets, influencing their activity and function. The compound can modulate signaling pathways, leading to various biological effects .

Comparison with Similar Compounds

Similar Compounds

  • D-Leucyl-D-alanyl-N-(2-iodobenzyl)-D-phenylalaninamide
  • L-Phenylalaninamide, D-leucyl-D-alanyl-N-[(4-iodophenyl)methyl]

Uniqueness

D-Leucyl-D-alanyl-N-[(2-iodophenyl)methyl]-D-phenylalaninamide is unique due to the specific positioning of the iodophenyl group, which imparts distinct chemical and biological properties. This uniqueness makes it a valuable compound for research and industrial applications .

Properties

CAS No.

824406-70-4

Molecular Formula

C25H33IN4O3

Molecular Weight

564.5 g/mol

IUPAC Name

(2R)-2-amino-N-[(2R)-1-[[(2R)-1-[(2-iodophenyl)methylamino]-1-oxo-3-phenylpropan-2-yl]amino]-1-oxopropan-2-yl]-4-methylpentanamide

InChI

InChI=1S/C25H33IN4O3/c1-16(2)13-21(27)24(32)29-17(3)23(31)30-22(14-18-9-5-4-6-10-18)25(33)28-15-19-11-7-8-12-20(19)26/h4-12,16-17,21-22H,13-15,27H2,1-3H3,(H,28,33)(H,29,32)(H,30,31)/t17-,21-,22-/m1/s1

InChI Key

WAXLFWSBTWUJNY-ZPMCFJSWSA-N

Isomeric SMILES

C[C@H](C(=O)N[C@H](CC1=CC=CC=C1)C(=O)NCC2=CC=CC=C2I)NC(=O)[C@@H](CC(C)C)N

Canonical SMILES

CC(C)CC(C(=O)NC(C)C(=O)NC(CC1=CC=CC=C1)C(=O)NCC2=CC=CC=C2I)N

Origin of Product

United States

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